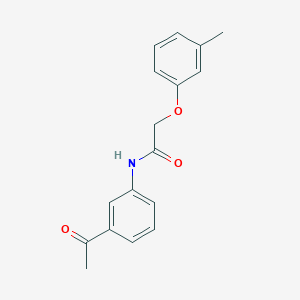
N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Acetylation of 3-aminophenyl: The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields 3-acetylaminophenyl.
Formation of 3-methylphenoxyacetic acid: 3-methylphenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3-methylphenoxyacetic acid.
Amide Bond Formation: The final step involves the coupling of 3-acetylaminophenyl with 3-methylphenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the phenoxyacetamide moiety can engage in hydrophobic interactions. These interactions modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- N-(3-acetylphenyl)-2-(4-methylphenoxy)acetamide
- N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide
- N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the acetyl and methyl groups on the phenyl rings, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-8-16(9-12)21-11-17(20)18-15-7-4-6-14(10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHFUQXZXEUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
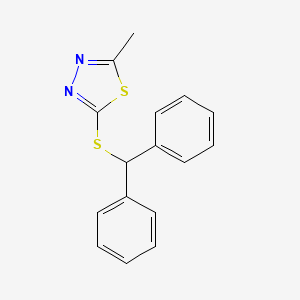
![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide](/img/structure/B5595782.png)
![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)
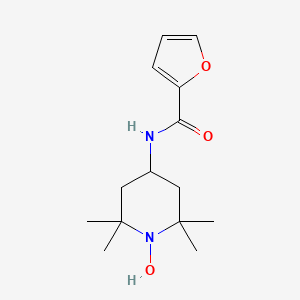
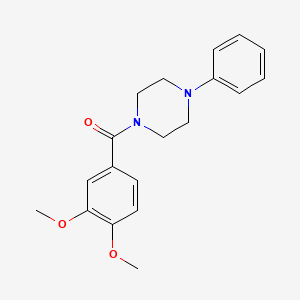
![[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine](/img/structure/B5595812.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
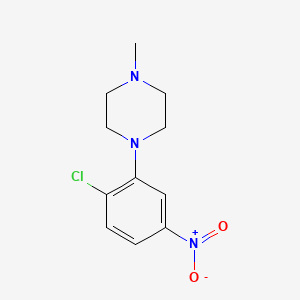
![6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5595845.png)
![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)

![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)
